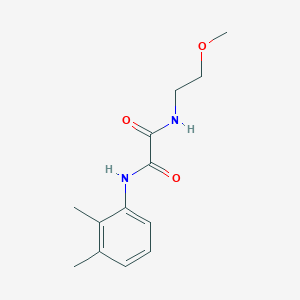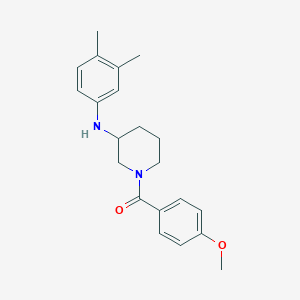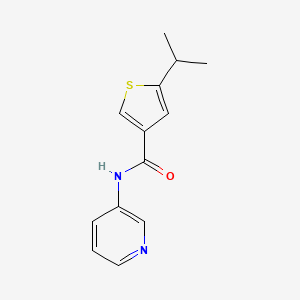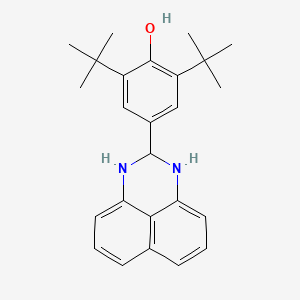![molecular formula C20H20N2O3 B4971537 1-[4-(2-hydroxyethyl)-1-piperazinyl]anthra-9,10-quinone](/img/structure/B4971537.png)
1-[4-(2-hydroxyethyl)-1-piperazinyl]anthra-9,10-quinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(2-hydroxyethyl)-1-piperazinyl]anthra-9,10-quinone, also known as AQ4N, is a prodrug that has been extensively studied for its potential use in cancer treatment. AQ4N is a bioreductive agent that is selectively activated in hypoxic tumor cells, making it a promising candidate for use in targeted cancer therapy.
Wirkmechanismus
1-[4-(2-hydroxyethyl)-1-piperazinyl]anthra-9,10-quinone is a bioreductive agent that is selectively activated in hypoxic tumor cells. Once inside the tumor cell, 1-[4-(2-hydroxyethyl)-1-piperazinyl]anthra-9,10-quinone is reduced by cellular enzymes, producing a toxic metabolite that damages the DNA of the cancer cell. This leads to cell death and the eventual shrinkage of the tumor.
Biochemical and Physiological Effects:
1-[4-(2-hydroxyethyl)-1-piperazinyl]anthra-9,10-quinone has been shown to have a number of biochemical and physiological effects on cancer cells. These include the induction of cell cycle arrest, the inhibition of DNA synthesis, and the activation of apoptotic pathways. 1-[4-(2-hydroxyethyl)-1-piperazinyl]anthra-9,10-quinone has also been shown to have anti-angiogenic effects, which can help to prevent the growth and spread of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the key advantages of 1-[4-(2-hydroxyethyl)-1-piperazinyl]anthra-9,10-quinone for lab experiments is its ability to selectively target hypoxic tumor cells. This makes it a valuable tool for studying the effects of hypoxia on cancer cells, as well as for investigating potential new cancer treatments. However, 1-[4-(2-hydroxyethyl)-1-piperazinyl]anthra-9,10-quinone also has a number of limitations, including its relatively short half-life and the need for specialized equipment to activate the prodrug.
Zukünftige Richtungen
There are a number of potential future directions for research on 1-[4-(2-hydroxyethyl)-1-piperazinyl]anthra-9,10-quinone. These include investigating its use in combination with other cancer treatments, such as immunotherapy, as well as exploring its potential use in other types of cancer. Additionally, there is ongoing research into the development of new bioreductive agents that may be even more effective than 1-[4-(2-hydroxyethyl)-1-piperazinyl]anthra-9,10-quinone in targeting hypoxic tumor cells.
Synthesemethoden
1-[4-(2-hydroxyethyl)-1-piperazinyl]anthra-9,10-quinone can be synthesized through a multistep process involving the reaction of anthraquinone with piperazine and ethylene oxide. The resulting compound is then subjected to a number of chemical modifications to produce 1-[4-(2-hydroxyethyl)-1-piperazinyl]anthra-9,10-quinone.
Wissenschaftliche Forschungsanwendungen
1-[4-(2-hydroxyethyl)-1-piperazinyl]anthra-9,10-quinone has been the subject of numerous scientific studies investigating its potential use in cancer treatment. One of the key advantages of 1-[4-(2-hydroxyethyl)-1-piperazinyl]anthra-9,10-quinone is its ability to selectively target hypoxic tumor cells, which are often resistant to traditional chemotherapy treatments. 1-[4-(2-hydroxyethyl)-1-piperazinyl]anthra-9,10-quinone has also been shown to have synergistic effects when used in combination with other cancer treatments, such as radiation therapy.
Eigenschaften
IUPAC Name |
1-[4-(2-hydroxyethyl)piperazin-1-yl]anthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c23-13-12-21-8-10-22(11-9-21)17-7-3-6-16-18(17)20(25)15-5-2-1-4-14(15)19(16)24/h1-7,23H,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJGVTCVKKQQQGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Hydroxy-ethyl)-piperazin-1-yl]-anthraquinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-{[3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B4971455.png)
![5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4971464.png)

![N-[3-(dimethylamino)propyl]-N-(3-ethoxy-4-methoxybenzyl)-N',N'-dimethyl-1,3-propanediamine](/img/structure/B4971499.png)
![propyl [(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B4971516.png)

![N-(4-bromophenyl)-2-{[1-(3-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B4971527.png)
![N-{2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B4971535.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propanamide](/img/structure/B4971550.png)

![N-[3-(acetylamino)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B4971558.png)
![4-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B4971570.png)
![2-[(3-methoxyphenoxy)methyl]-N-[(3S)-2-oxo-3-azepanyl]-1,3-oxazole-4-carboxamide](/img/structure/B4971573.png)